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Compound of Interest

DIETHYL 1-
OCTYLPHOSPHONATE

Cat. No.: B093591

Compound Name:

An In-Depth Technical Guide to the Spectroscopic Characterization of Diethyl 1-
Octylphosphonate

This guide provides a comprehensive analysis of the spectroscopic data for diethyl 1-
octylphosphonate (CAS No. 1068-07-1), a versatile organophosphorus compound used in
various industrial and research applications, including the synthesis of flame retardants and
lubricant additives.[1] Accurate structural elucidation and purity assessment are paramount for
its effective application, and this document details the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data that define its molecular identity. The protocols
and interpretations presented herein are grounded in established principles and are designed
to be a self-validating resource for researchers, scientists, and drug development
professionals.

Molecular Structure and Overview

Diethyl 1-octylphosphonate possesses a central phosphorus atom bonded to an eight-carbon
alkyl chain, two ethoxy groups, and a phosphoryl oxygen. This structure imparts both
hydrophobic (octyl chain) and polar (phosphonate group) characteristics.[1] Its molecular
formula is C12H2703P, with a molecular weight of approximately 250.31 g/mol .[2][3] A thorough
understanding of this structure is foundational to interpreting its spectroscopic output.
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Caption: Chemical structure of diethyl 1-octylphosphonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of diethyl 1-
octylphosphonate. The presence of the spin-active 3P nucleus (100% natural abundance)
provides a unique diagnostic handle but also introduces complexity into the *H and 13C spectra
through heteronuclear spin-spin coupling.[4]

'H NMR Spectroscopy

Proton NMR provides detailed information about the hydrogen environments within the
molecule.

Experimental Protocol: tH NMR Acquisition
The following protocol ensures high-quality, reproducible spectra.

e Sample Preparation: Dissolve 5-10 mg of diethyl 1-octylphosphonate in approximately 0.7
mL of deuterated chloroform (CDCIsz). CDCls is a preferred solvent due to its ability to
dissolve the nonpolar compound and its single, well-defined residual solvent peak. Add
tetramethylsilane (TMS) as an internal standard for chemical shift referencing (& 0.00 ppm).

[5]
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e Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve
optimal signal dispersion.[6]

o Data Acquisition: Acquire the spectrum at a constant temperature (typically 25 °C). Standard
acquisition parameters include a 90° pulse width, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-2 seconds.[7]

Data Summary & Interpretation

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)

Doublet of Quartets
~4.10 4H P-O-CH2-CHs

(dqg)
~1.75 Multiplet 2H P-CH2-CHa-
~155-1.25 Multiplet 10H -(CH2)s-
~1.32 Triplet (t) 6H P-O-CH2-CHs
~0.88 Triplet () 3H -CH2-CHs

o Ethoxy Group Protons: The methylene protons of the two ethoxy groups appear as a
complex signal around 4.10 ppm. This "doublet of quartets” arises from coupling to the
adjacent methyl protons (3JHH = 7 Hz) and the phosphorus atom (3JHP = 7 Hz).[8] The
terminal methyl protons appear as a simple triplet at approximately 1.32 ppm, integrating to
Six protons.[8]

e Octyl Chain Protons: The protons on the carbon alpha to the phosphorus (P-CH2) are
deshielded and appear as a multiplet around 1.75 ppm. The large, overlapping multiplet
between 1.55 and 1.25 ppm corresponds to the central methylene groups of the octyl chain.
The terminal methyl group of the octyl chain gives rise to a characteristic triplet at
approximately 0.88 ppm.

3C NMR Spectroscopy

Carbon NMR provides a count of unique carbon environments and reveals C-P coupling, which
Is invaluable for definitive assignments.
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Experimental Protocol: 33C NMR Acquisition

o Sample Preparation: Use the same sample prepared for *H NMR analysis. A higher
concentration (20-50 mg/mL) may be beneficial to reduce acquisition time.

» Data Acquisition: Acquire a proton-decoupled spectrum. This simplifies the spectrum to
singlets or doublets (due to C-P coupling). A longer relaxation delay (2-5 seconds) is often
necessary for the full observation of all carbon signals. For unambiguous assignment of
carbons directly bonded to phosphorus, a *H and 3'P dual-decoupled experiment can be
employed, though this requires specialized hardware.[4]

Data Summary & Interpretation

Chemical Shift (6, ppm) JCP (H2) Assighment
~61.5 ~6.5 P-O-CH2-CHs
~31.8 -CH2-CHs (Octyl)

~30.5 ~15 P-CH2-CHa2-
~29.1 -(CH2)s-

~275 ~141 P-CHa-
~226 -CH2-CHs (Octyl)

~16.5 ~6.0 P-O-CH2-CHs
~14.1 -CHz2-CHs (Octyl)

o Key Feature - C-P Coupling: The most defining feature is the splitting of carbon signals due
to coupling with the phosphorus nucleus. The magnitude of the coupling constant (JCP) is
distance-dependent. The carbon directly attached to the phosphorus (P-CHz) exhibits a large
one-bond coupling constant (XJCP) of approximately 141 Hz.[4] Carbons two (3JCP) and
three (3JCP) bonds away show progressively smaller couplings.[4] This pattern is a definitive
validation of the phosphonate structure.

3P NMR Spectroscopy
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Phosphorus-31 NMR is a highly specific technique for analyzing organophosphorus
compounds, providing information on the electronic environment of the phosphorus atom.

Experimental Protocol: 3P NMR Acquisition

o Sample Preparation: The same sample used for 1H NMR s suitable.

o Data Acquisition: Acquire a proton-decoupled spectrum. This results in a single sharp signal
for diethyl 1-octylphosphonate.

o Referencing: The chemical shift must be referenced to an external standard, which is
universally 85% phosphoric acid (HzPOa4) at & 0.0 ppm.[6][7]

Data Summary & Interpretation

Chemical Shift (6, ppm) Assighment

~ 30-32 Diethyl alkylphosphonate

o Chemical Shift: Diethyl alkylphosphonates typically resonate in the range of 30-33 ppm.[6]
The specific chemical shift for diethyl 1-octylphosphonate is expected in this region. The
inductive effect of the electron-donating octyl group influences this shift.[6] A single peak in
this region is a strong indicator of sample purity with respect to other phosphorus-containing
species.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on
their vibrational frequencies.

Experimental Protocol: ATR-IR

o Sample Preparation: Place a single drop of neat diethyl 1-octylphosphonate directly onto
the crystal of an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: Record the spectrum, typically from 4000 to 400 cm~1. A background
spectrum of the clean, empty ATR crystal should be recorded first and automatically
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subtracted from the sample spectrum.

Data Summary & Interpretation

Wavenumber (cm~12) Intensity Assignment

~ 2950-2850 Strong C-H (Alkyl) Stretching

~ 1250 Strong P=0 (Phosphoryl) Stretching
~1050-1020 Strong P-O-C (Alkyl) Stretching

e Phosphoryl Group (P=0): The most characteristic absorption is the intense band around
1250 cm~1, which is indicative of the P=0 double bond stretch.[7]

e P-O-C Linkage: A second strong, broad absorption in the 1050-1020 cm~! region
corresponds to the stretching vibrations of the P-O-C linkages of the ethoxy groups.[7]

e Alkyl C-H Bonds: Strong bands in the 2950-2850 cm~* region confirm the presence of the
numerous C-H bonds in the octyl and ethyl chains.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural
information based on its fragmentation pattern.

Experimental Protocol: GC-MS

o Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile
organic solvent like dichloromethane or ethyl acetate.

 Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with
an Electron lonization (EIl) source.

o Data Acquisition: Inject the sample into the GC. The compound will be separated from any
impurities and then enter the MS source, where it is ionized and fragmented. The mass
analyzer will separate the ions based on their mass-to-charge ratio (m/z).
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Data Summary & Fragmentation Analysis

+ Molecular lon (M+): The molecular ion peak is expected at m/z = 250, corresponding to the
molecular weight of the compound (C12H2703P).[2]

* Major Fragments: Common fragmentation pathways for diethyl alkylphosphonates involve
cleavages at the P-O and P-C bonds. Key expected fragments include:

o m/z 138: [M - CsHie]", loss of octene via a McLafferty-type rearrangement.
o m/z 137: [HP(O)(OCzHs)2]*, the diethyl phosphonate core.
o m/z 109: [HP(O)(OH)(OC:zHs)]*, loss of an ethylene molecule from m/z 137.

o m/z 81: [HP(O)(OH)z]*, loss of a second ethylene molecule.

[C12H2703P]*
m/z = 250

- CsH1e (Octene) - CgHa7¢ (Octyl radical)

[CaH1003P]*

[C4H1103P]*

m/z = 138 m/z = 137

- C2Ha (Ethene)

[C2H703P]*
m/z = 109

- C2Ha4 (Ethene)

[H30sP]*
m/z = 81
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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